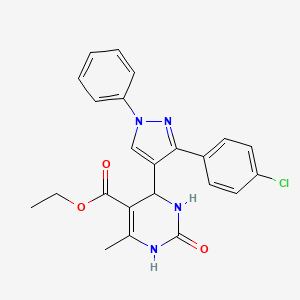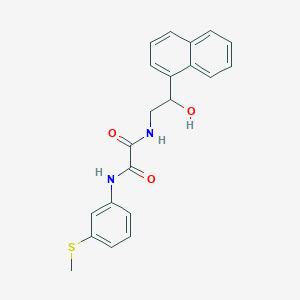![molecular formula C19H15ClFNO3 B2758175 1'-(2-chloro-4-fluorobenzoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one CAS No. 1705970-22-4](/img/structure/B2758175.png)
1'-(2-chloro-4-fluorobenzoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure would be characterized by the spiro configuration and the presence of the benzoyl and piperidinone groups. The chlorine and fluorine substituents on the benzoyl group would have a significant impact on the compound’s reactivity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the presence of the benzoyl group and the piperidinone group, as well as the chlorine and fluorine substituents. The carbonyl group in the piperidinone ring could be involved in nucleophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the benzoyl and piperidinone groups, as well as the chlorine and fluorine substituents, would affect properties such as polarity, solubility, and stability .Wissenschaftliche Forschungsanwendungen
Sigma Ligand Properties
Spiro[isobenzofuran-1(3H),4'-piperidines] and their derivatives, closely related to 1'-(2-chloro-4-fluorobenzoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one, have been synthesized and evaluated for their sigma ligand properties. Studies indicate that these compounds exhibit subnanomolar affinity for sigma 2 binding sites, with variations in structural elements like the N-substituent significantly affecting their affinity and selectivity towards sigma 1 and sigma 2 receptors. For instance, compounds with medium-sized N-substituents demonstrate potent but unselective sigma affinity, whereas those with longer chain lengths and increased lipophilicity show high affinity for sigma 2 binding sites with selectivity over sigma 1 sites. Modifications in the benzene ring of the spiro[isobenzofuran-1(3H),4'-piperidine] system mainly influence affinity for sigma 1 binding sites, with certain positions promoting sigma 2 selectivity (Moltzen, Perregaard, & Meier, 1995).
Central Nervous System (CNS) Agents
These compounds have also been explored for their potential as central nervous system agents. The synthesis of various spiro[isobenzofuran-1(3H),4'-piperidines] has shown that these molecules can act as CNS depressants, with some compounds demonstrating potency comparable to established drugs like chlorpromazine and haloperidol in animal models. However, they exhibit a lack of nonselective dopamine-receptor blocking effects, which might make them attractive candidates for neuroleptic development with potentially fewer side effects (Allen et al., 1978).
Sigma Receptor Ligands
Further research into sigma receptor ligands has identified spiro compounds with significant affinity for sigma(1) receptors, displaying potential for therapeutic applications. These studies contribute to understanding the structure-activity relationships necessary for developing more selective and potent sigma receptor ligands (Maier & Wünsch, 2002).
Antimycobacterial Activity
Additionally, spiro-piperidin-4-ones, which share structural similarities with 1'-(2-chloro-4-fluorobenzoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one, have been synthesized and evaluated for their antimycobacterial activity. These compounds have shown promising in vitro and in vivo activity against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis (Kumar et al., 2008).
Safety And Hazards
Eigenschaften
IUPAC Name |
1'-(2-chloro-4-fluorobenzoyl)spiro[2-benzofuran-3,3'-piperidine]-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFNO3/c20-16-10-12(21)6-7-14(16)17(23)22-9-3-8-19(11-22)15-5-2-1-4-13(15)18(24)25-19/h1-2,4-7,10H,3,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLTYLOAPZRFELU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CN(C1)C(=O)C3=C(C=C(C=C3)F)Cl)C4=CC=CC=C4C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1'-(2-chloro-4-fluorobenzoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

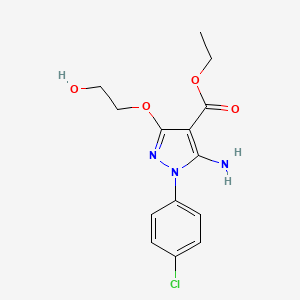
![N-(2-(thiophen-2-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2758093.png)
![2-[(1R,2R)-2-methyl-3-oxocyclopentyl]acetic acid](/img/structure/B2758099.png)
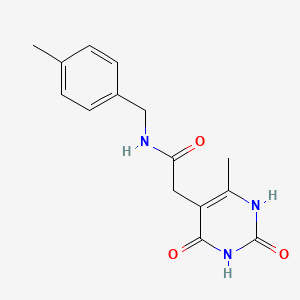
![(Z)-2-(3-methoxybenzylidene)-8-(3,4,5-trimethoxybenzyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2758101.png)
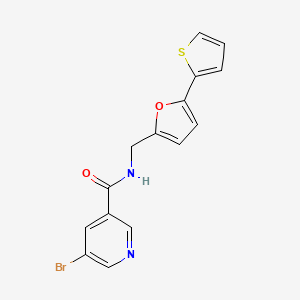
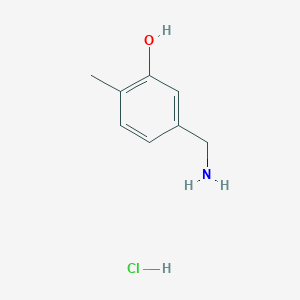
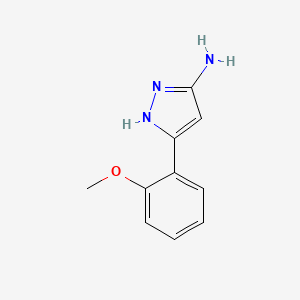
![2-bromo-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzamide](/img/structure/B2758106.png)
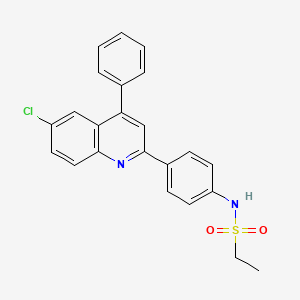
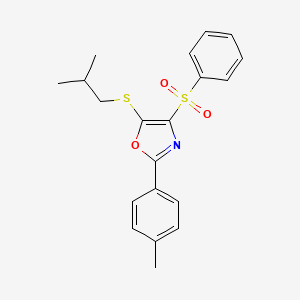
![N-[2-(4-Cyclopropyl-4-hydroxypiperidin-1-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2758110.png)
